molecular formula C12H9N3O3S2 B14545038 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62329-49-1

3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14545038
CAS No.: 62329-49-1
M. Wt: 307.4 g/mol
InChI Key: VDPRUMGPKAJQFY-UHFFFAOYSA-N
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Description

3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains both oxadiazole and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Shows promise as an anticancer agent by inhibiting specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 1,3,4-Oxadiazole derivatives

Uniqueness

Compared to similar compounds, 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its dual functionality, combining the properties of both oxadiazole and thiazolidinone rings. This unique structure enhances its biological activity and makes it a versatile compound for various applications .

Properties

CAS No.

62329-49-1

Molecular Formula

C12H9N3O3S2

Molecular Weight

307.4 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H9N3O3S2/c1-17-8-4-2-7(3-5-8)10-13-14-11(18-10)15-9(16)6-20-12(15)19/h2-5H,6H2,1H3

InChI Key

VDPRUMGPKAJQFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)N3C(=O)CSC3=S

Origin of Product

United States

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